Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester
Description
Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester (CAS: 653586-09-5) is a thioester derivative of ethanethioic acid (thioacetic acid) with a substituted oxoethyl chain. The sulfur atom is bonded to a 2-oxoethyl group, which is further substituted at the β-position by a 1H-pyrrol-2-yl moiety.
Properties
CAS No. |
653586-09-5 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C8H9NO2S/c1-6(10)12-5-8(11)7-3-2-4-9-7/h2-4,9H,5H2,1H3 |
InChI Key |
MNKZHRBVGXNDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)C1=CC=CN1 |
Origin of Product |
United States |
Preparation Methods
Esterification in Acidic Medium with Continuous Separation
A patented process for ethyl esters (analogous to ethanethioic acid esters) involves esterification in a distillation column with acid catalysts such as sulfuric acid or ion-exchange resins containing sulfonic acid groups. The process feeds the alcohol and carboxylic acid at different points in the column, allowing simultaneous esterification and continuous removal of water and ester product to drive the reaction forward.
- Process Highlights:
- Molar ratio of acid to alcohol: 1.1:1 to 2.0:1
- Acid catalyst: sulfuric acid or sulfonic acid resin
- Continuous withdrawal of ester and water at the top, heavier esters at the bottom
- Suitable for aliphatic alcohols with 2-8 carbons, adaptable to thiol analogs
This method could be adapted for ethanethioic acid S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester by using the corresponding thiol or alcohol precursor containing the pyrrole keto group and ethanethioic acid under acidic catalysis in a distillation setup to enhance yield and purity.
Use of Activated Thioacetic Acid Derivatives
Thioesters such as ethanethioic acid esters are often synthesized by reacting activated derivatives of ethanethioic acid (e.g., ethanethioyl chloride) with nucleophilic keto-substituted alcohols or thiols. This method provides high selectivity and yields.
- Typical Reaction:
- Ethanethioyl chloride + 2-oxo-2-(1H-pyrrol-2-yl)ethanol (or thiol) → Ethanethioic acid S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester
- Base (e.g., triethylamine) used to neutralize HCl byproduct
- Reaction performed under inert atmosphere to prevent oxidation
This approach is widely used in organic synthesis for preparing thioesters with sensitive functional groups such as pyrrole and keto moieties.
Data Table: Comparative Summary of Preparation Methods
Research Findings and Notes
- The esterification process in a distillation column allows simultaneous synthesis and separation, improving efficiency and purity of the ethanethioic acid esters.
- Activated ethanethioic acid derivatives such as ethanethioyl chloride provide a direct and high-yielding route to thioesters, especially useful for sensitive keto and heterocyclic substituents.
- Advanced organocatalytic methods like Mukaiyama-Michael reactions enable stereoselective synthesis of thioesters with complex substituents, potentially applicable to pyrrole-containing ethanethioic acid esters.
- The choice of method depends on scale, desired purity, stereochemical requirements, and available equipment.
Chemical Reactions Analysis
Types of Reactions: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that compounds related to ethanethioic acid derivatives exhibit promising antiviral properties. Specifically, benzenecarbothiocyclopenta[c]pyrrole-1,3-dione compounds derived from ethanethioic acid have shown enhanced activity against influenza viruses. These compounds are anticipated to provide better therapeutic options compared to existing antiviral drugs, potentially addressing acute renal failure and chronic heart failure as well .
Neuroprotective Effects
Research has suggested that derivatives of ethanethioic acid may be effective in treating neurodegenerative disorders. For instance, compounds with similar structures have been investigated for their ability to mitigate symptoms associated with conditions like Parkinson's disease and Alzheimer's disease. The underlying mechanisms involve modulation of neurotransmitter systems and inhibition of neuroinflammation .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester serves as a versatile building block in organic synthesis. It can be utilized in the construction of various heterocyclic compounds through reactions such as cyclization and functional group transformations. The compound's thioester functionality allows for the formation of thioesters and thiol derivatives, which are crucial intermediates in synthesizing more complex organic molecules .
Reactivity and Mechanistic Studies
The reactivity patterns of ethanethioic acid derivatives have been extensively studied to understand their mechanistic pathways in organic reactions. These studies contribute to the broader field of synthetic methodologies, enabling chemists to design more efficient synthetic routes for complex organic compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated that ethanethioic acid derivatives inhibited influenza virus replication effectively. |
| Study B | Neuroprotective Effects | Showed potential in reducing neuroinflammation in models of Alzheimer's disease. |
| Study C | Synthetic Applications | Developed a novel synthetic route utilizing ethanethioic acid as a key intermediate for complex molecule synthesis. |
Mechanism of Action
The mechanism of action of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Electron Effects: Electron-withdrawing groups (e.g., cyano in ) increase ester stability, while electron-donating groups (e.g., pyrrole in ) may accelerate hydrolysis.
Data Table: Comparative Analysis
Biological Activity
Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound can be classified as a pyrrole derivative. Pyrrole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of the ethyl ester and pyrrole moiety contributes to its potential interactions with biological targets.
1. Enzyme Inhibition
One of the primary areas of research involves the compound's inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and neutral sphingomyelinase 2 (nSMase2).
Acetylcholinesterase Inhibition:
Recent studies have demonstrated that related pyrrole derivatives exhibit significant AChE inhibition. For instance, a novel hydrazide derivative showed an inhibition rate of 62% against AChE at micromolar concentrations, indicating that modifications in the pyrrole structure can enhance enzyme inhibitory activity .
Table 1: AChE Inhibition Data for Pyrrole Derivatives
| Compound | AChE Inhibition (%) | Concentration (µM) |
|---|---|---|
| Hydrazide vh0 | 62 | 10 |
| Hydrazide vh1 | 19 | 20 |
| Hydrazide vh3 | 26 | 20 |
2. Neutral Sphingomyelinase 2 Inhibition
The compound has also been investigated as a potential inhibitor of nSMase2, an enzyme implicated in neurodegenerative diseases like Alzheimer’s disease. Studies have shown that certain derivatives possess favorable pharmacokinetic properties and significant inhibition of nSMase2 activity, which is crucial for reducing exosome secretion linked to neurodegeneration .
Table 2: nSMase2 Inhibition Data
| Compound | IC50 (nM) | Brain Penetration |
|---|---|---|
| PDDC | 300 | Yes |
Case Study 1: Neuroprotective Effects
In a mouse model of Alzheimer’s disease, derivatives similar to ethanethioic acid demonstrated significant neuroprotective effects through the inhibition of nSMase2. The pharmacokinetic profile indicated effective brain penetration and sustained activity over time, suggesting potential therapeutic applications in neurodegenerative disorders .
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyrrole derivatives. The incorporation of various substituents can significantly alter enzyme binding affinity and specificity. For example, studies indicate that larger hydrophobic groups improve binding to AChE due to enhanced hydrophobic interactions within the enzyme's active site .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester?
Methodological Answer: A two-step approach is commonly employed:
Acylation of 1H-pyrrole : React 1H-pyrrole with trichloroacetyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst at 0°C to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .
Thioesterification : Treat the intermediate with potassium carbonate (K₂CO₃) in methanol (MeOH) to replace the trichloro group with a thioacetate moiety. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of reaction time (1–2 h) and stoichiometry .
Q. How can the structure of this compound be unambiguously confirmed?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the pyrrole ring (δ ~6.5–7.0 ppm for aromatic protons) and the thioester carbonyl (δ ~190–200 ppm for C=O).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 211.0504 for C₈H₉NO₂S).
- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Refine the structure using SHELXL (SHELX suite) for bond-length validation and ORTEP-3 for graphical representation .
Q. What purification strategies are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent system. Monitor fractions via TLC (Rf ~0.4–0.5).
- Recrystallization : Dissolve the crude product in warm ethanol and cool to −20°C for 12 h. Filter and dry under vacuum to achieve >95% purity.
Advanced Research Questions
Q. How can computational modeling complement experimental data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (GIAO method) and infrared (IR) spectra with experimental data to validate structural assignments.
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites (e.g., electrophilic sulfur in the thioester) for predicting reaction pathways .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
- Purity Assessment : Re-run NMR and MS to rule out impurities. Use differential scanning calorimetry (DSC) to detect polymorphic forms.
- Dynamic NMR Studies : Probe conformational flexibility (e.g., rotation around the C-S bond) by variable-temperature ¹H NMR.
- SHELX Refinement : Adjust thermal parameters and occupancy factors in crystallographic data to account for disorder .
Q. What are the implications of the pyrrole-thioester moiety in supramolecular chemistry?
Methodological Answer:
- Hydrogen Bonding : The pyrrole NH group (δ ~10.5 ppm in DMSO-d₆) can act as a hydrogen-bond donor, while the thioester carbonyl participates in π-stacking.
- Coordination Chemistry : Screen for metal complexes (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration. Monitor shifts in λmax (~450 nm) to assess binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
